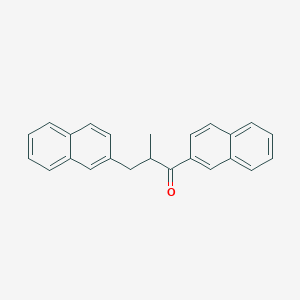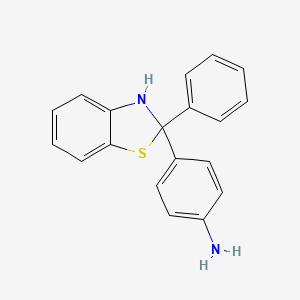
(5-Nitronaphthalen-1-yl)arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Nitronaphthalen-1-yl)arsonic acid is a chemical compound with the molecular formula C10H8AsNO4 It is characterized by the presence of a nitro group attached to a naphthalene ring, which is further bonded to an arsonic acid group
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-nitronaphthalene with arsenic trioxide in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of (5-Nitronaphthalen-1-yl)arsonic acid may involve large-scale nitration processes followed by the incorporation of the arsonic acid group using advanced chemical reactors and continuous flow systems to ensure high yield and purity .
化学反应分析
Types of Reactions
(5-Nitronaphthalen-1-yl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of (5-Aminonaphthalen-1-yl)arsonic acid.
Substitution: Formation of derivatives with different functional groups replacing the arsonic acid group.
科学研究应用
(5-Nitronaphthalen-1-yl)arsonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialized materials and chemical processes.
作用机制
The mechanism of action of (5-Nitronaphthalen-1-yl)arsonic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The arsonic acid group can bind to thiol groups in proteins, affecting their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
- (5-Nitronaphthalen-2-yl)arsonic acid
- (4-Nitronaphthalen-1-yl)arsonic acid
- (5-Nitrobenzyl)arsonic acid
Uniqueness
(5-Nitronaphthalen-1-yl)arsonic acid is unique due to the specific positioning of the nitro and arsonic acid groups on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects due to the distinct spatial arrangement of its functional groups .
属性
CAS 编号 |
5430-36-4 |
|---|---|
分子式 |
C10H8AsNO5 |
分子量 |
297.10 g/mol |
IUPAC 名称 |
(5-nitronaphthalen-1-yl)arsonic acid |
InChI |
InChI=1S/C10H8AsNO5/c13-11(14,15)9-5-1-4-8-7(9)3-2-6-10(8)12(16)17/h1-6H,(H2,13,14,15) |
InChI 键 |
QYHHCNRFPUHDAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC=C2[As](=O)(O)O)C(=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14008675.png)
![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)

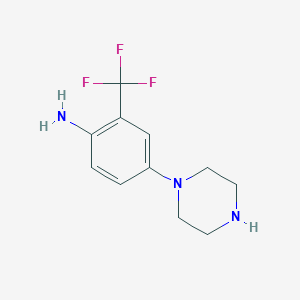
![2-[Butanoyl(ethyl)amino]ethyl butanoate](/img/structure/B14008690.png)
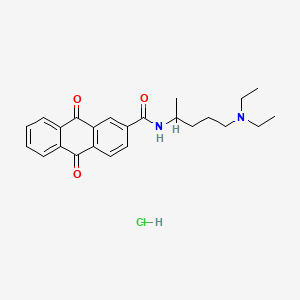

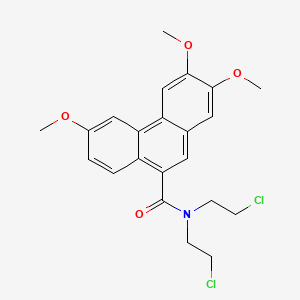

![6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride)](/img/structure/B14008716.png)

